Isocyanato(triphenyl)silane
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Overview
Description
Isocyanato(triphenyl)silane is an organosilicon compound with the chemical formula C19H15NOSi It is characterized by the presence of an isocyanate group (-NCO) attached to a silicon atom that is further bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanato(triphenyl)silane can be synthesized through the reaction of triphenylsilanol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiOH} + \text{COCl}_2 \rightarrow \text{Ph}_3\text{SiNCO} + \text{HCl} + \text{CO}_2 ] where Ph represents a phenyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle and contain the gas.
Chemical Reactions Analysis
Types of Reactions: Isocyanato(triphenyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes, forming cyclic adducts.
Hydrolysis: In the presence of water, this compound hydrolyzes to form triphenylsilanol and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst such as a tertiary amine.
Thiol Compounds: React to form thiocarbamates, typically under basic conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Isocyanato(triphenyl)silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and materials with enhanced thermal and mechanical properties.
Organic Synthesis:
Bioconjugation: Utilized in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Surface Modification: Applied in the functionalization of surfaces, including glass and silicon wafers, to create self-assembled monolayers with specific chemical functionalities.
Mechanism of Action
Isocyanato(triphenyl)silane can be compared with other isocyanate-containing compounds and organosilicon compounds:
Phenyl Isocyanate: Unlike this compound, phenyl isocyanate lacks the silicon atom and has different reactivity and applications.
Trimethylsilyl Isocyanate: This compound has a silicon atom bonded to three methyl groups instead of phenyl groups, resulting in different steric and electronic properties.
Triphenylsilanol: The hydroxyl analogue of this compound, which lacks the isocyanate group and has different reactivity.
Uniqueness: this compound is unique due to the combination of the isocyanate functional group and the triphenylsilyl moiety. This combination imparts distinct reactivity and stability, making it valuable for specific applications in materials science and organic synthesis.
Comparison with Similar Compounds
- Phenyl Isocyanate
- Trimethylsilyl Isocyanate
- Triphenylsilanol
Properties
IUPAC Name |
isocyanato(triphenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFUJVWWFWBAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318468 |
Source
|
Record name | Isocyanato(triphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18678-65-4 |
Source
|
Record name | NSC331764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocyanato(triphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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